![molecular formula C10H8N2O2 B8030116 Methyl 1,7-naphthyridine-3-carboxylate](/img/structure/B8030116.png)
Methyl 1,7-naphthyridine-3-carboxylate
Overview
Description
Methyl 1,7-naphthyridine-3-carboxylate is a useful research compound. Its molecular formula is C10H8N2O2 and its molecular weight is 188.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Agents : A study by Bouzard et al. (1992) found that derivatives of naphthyridine, including the 5-methyl group, demonstrated significant in vitro and in vivo antibacterial activities. These compounds were explored for their potential as therapeutic agents (Bouzard et al., 1992).
Synthesis of Derivatives : Research by Baumgarten et al. (1981) involved the synthesis of benzo[f]-1,7-naphthyridines from 3-nitrolepidine, a process that may involve structures similar to Methyl 1,7-naphthyridine-3-carboxylate (Baumgarten et al., 1981).
Spectroscopic Studies : Santo et al. (2003) conducted spectroscopic and theoretical studies on naphthyridine derivatives, including their solvatochromism and intramolecular hydrogen-bonded structures. Such studies are critical for understanding the physical and chemical properties of these compounds (Santo et al., 2003).
Antimicrobial Activity : Ramesh and Sreenivasulu (2004) synthesized 2-Methyl-1,8-naphthyridine-3-carbazide from ethyl 2-methyl-1,8-naphthyridine-3-carboxylate and tested their antimicrobial activity, indicating the relevance of these compounds in developing antimicrobial agents (Ramesh & Sreenivasulu, 2004).
Antitumor Agents : A study by Tomita et al. (2002) explored 1,7-disubstituted-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids for their antitumor activity, indicating the potential of such compounds in cancer treatment (Tomita et al., 2002).
Synthesis of Novel Derivatives : Other studies have focused on synthesizing various derivatives of naphthyridines, exploring their chemical properties and potential applications in different fields of medicine and chemistry (e.g., Anantoju et al., 2013; Zhang et al., 2019).
properties
IUPAC Name |
methyl 1,7-naphthyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-14-10(13)8-4-7-2-3-11-6-9(7)12-5-8/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVAMTALYANGSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C2C=NC=CC2=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1,7-naphthyridine-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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